molecular formula C14H9ClF5NS B1429694 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-64-2

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No. B1429694
CAS RN: 1394319-64-2
M. Wt: 353.7 g/mol
InChI Key: XTSVHIMFYSGGSS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, abbreviated as CFPI, is a synthetic compound that has been studied for its potential applications in scientific research. It is a halogenated indole derivative, a type of aromatic heterocyclic compound that has been used in various research fields. CFPI has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis of Pentafluorosulfanyl-Containing Indoles

Iakobson, Pošta, and Beier (2013) developed an atom-economical synthetic route to create 6- and 5-(pentafluorosulfanyl)­1H­-indoles, which could potentially include compounds similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole. This synthesis involves vicarious nucleophilic substitution (VNS) and catalytic hydrogenation, providing efficient access to 2-aryl substituted indoles with the pentafluorosulfanyl group (Iakobson, Pošta, & Beier, 2013).

XRD and DFT Studies of Novel Indole Derivatives

Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, emphasizing their structural analysis using X-ray diffraction (XRD) and density functional theory (DFT). These studies provide insight into bond angles, lengths, and the electronic properties of such compounds, which are relevant to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Tariq et al., 2020).

Sulfanyl Radical Mediated Cyclization

Montevecchi and Navacchia (1998) explored sulfanyl radical-mediated cyclization of aminyl radicals to produce indoles. Their research contributes to understanding the chemical pathways and reactions that could be involved in the formation of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole (Montevecchi & Navacchia, 1998).

Applications in Material Science and Biology

Anion Receptor for Anion–π Interactions

Sun et al. (2014) investigated the potential of 7-Pentafluorophenyl-1H-indole, a compound with a structure similar to 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, as an anion receptor for anion–π interactions. This research highlights the potential application of such compounds in material science, particularly in the study of molecular interactions (Sun et al., 2014).

Synthesis and Antimicrobial Evaluation

Chundawat et al. (2016) focused on synthesizing and evaluating difluoromethylated indole derivatives for their antimicrobial activities. Although the chemical structure differs from 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, this study illustrates the potential biological applications of indole derivatives in developing new antimicrobial agents (Chundawat et al., 2016).

Synthesis and Evaluation as Anticancer Agents

Fortes et al. (2016) conducted research on the synthesis of 3-thiocyanato-1H-indoles, evaluating their antiproliferative activity against various cancer cell lines. Their findings suggest the potential of indole derivatives, like 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole, in cancer research (Fortes et al., 2016).

properties

IUPAC Name

[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSVHIMFYSGGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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